Eliglustat tartrate is a potent and selective inhibitor of glucosylceramide synthase (GCS), the first committed step in glycosphingolipid biosynthesis. [] This enzyme catalyzes the formation of glucosylceramide from ceramide and UDP-glucose. [] Eliglustat tartrate acts as a substrate reduction therapy (SRT) by limiting the synthesis of glucosylceramide, the substrate of the deficient enzyme in Gaucher disease. [, , ] This allows the residual enzyme to effectively catabolize the reduced amount of glucosylceramide, mitigating the effects of the enzyme deficiency. [] It has been investigated extensively for its potential in treating lysosomal storage disorders, particularly Gaucher disease type 1 (GD1). [, , , ]
The synthesis of eliglustat tartrate involves multiple steps, starting from readily available precursors. A notable method includes:
Eliglustat tartrate has a complex molecular structure characterized by several functional groups and chiral centers. The chemical formula can be represented as CHNOS, and it features two chiral centers, making it chirally pure (1R, 2R). The compound exists as a white to off-white crystalline powder and has excellent solubility across a physiological pH range .
Eliglustat tartrate undergoes specific chemical reactions primarily related to its mechanism of action as a glucosylceramide synthase inhibitor. The inhibition process involves:
The mechanism of action of eliglustat tartrate involves blocking the first step in glycosphingolipid synthesis:
Preclinical studies have shown that this mechanism results in significant clinical benefits for patients with type 1 Gaucher disease, including reductions in spleen size and improvements in hemoglobin levels .
Eliglustat tartrate is primarily used in clinical settings for managing type 1 Gaucher disease. Its applications extend beyond this condition as ongoing research explores its potential benefits in other lysosomal storage disorders, such as Fabry disease. The compound's ability to inhibit glucosylceramide synthase makes it a valuable therapeutic agent in substrate reduction therapy strategies aimed at mitigating the effects of lipid accumulation disorders .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: